2-Etilpirrol

Descripción general

Descripción

2-Ethylpyrrole (2EP) is an aliphatic heterocyclic compound that was first synthesized in 1956 by the reaction of ethyl bromide and pyrrole in the presence of sodium amide. It is a colorless liquid with a boiling point of 121°C and a melting point of -67°C. 2EP is an important intermediate in the synthesis of a variety of compounds, and has been studied extensively for its pharmacological and biological properties.

Aplicaciones Científicas De Investigación

Síntesis Química

2-Etilpirrol es un pirrol alquilo monosustituido . Se utiliza en varios procesos de síntesis química. Por ejemplo, la condensación estocástica de tipo Rothemund de pirrol, this compound y ariladehído produce 3-etil-porfirina invertida, que se convierte fácilmente en 3-(1'-hidroxietil)- y 3-acetil-porfirinas invertidas .

Compuesto de Sabor

This compound es un compuesto de sabor heterocíclico de cinco miembros conjugado . Se ha investigado su reactividad a la fotooxidación, lo que podría tener implicaciones para su uso en la industria alimentaria y de bebidas .

Dinámica de Desintegración del Estado Excitado

Se ha investigado en detalle la dinámica de desintegración del estado excitado de this compound después de la excitación UV en el rango de longitud de onda de 254,8-218,0 nm utilizando el método de imágenes de fotoelectrones resueltas en el tiempo de femtosegundos . Esta investigación podría tener implicaciones para el desarrollo de nuevos materiales y tecnologías en el campo de la optoelectrónica.

Preparación de Otros Compuestos

This compound puede usarse en la preparación de 1-(3-metoxifenil)-2-etilpirrol . Esto indica su uso potencial en la síntesis de compuestos orgánicos complejos, que podrían tener diversas aplicaciones en productos farmacéuticos, agroquímicos y otras industrias.

Ciencia de los Materiales

Dadas sus propiedades únicas, this compound podría usarse potencialmente en el desarrollo de nuevos materiales. Sus propiedades como punto de ebullición, índice de refracción y densidad podrían aprovecharse en la investigación de ciencia de los materiales.

Seguridad y Manejo

Comprender la seguridad y el manejo de this compound es crucial para sus aplicaciones en investigación e industria. Está clasificado como irritante y puede causar irritación en la piel y los ojos, y puede causar irritación respiratoria . Esta información es importante para garantizar el uso seguro y eficaz de este compuesto en diversas aplicaciones.

Mecanismo De Acción

The ultrafast photodissociation dynamics of 2-Ethylpyrrole is simulated in a fully quantum manner on the S1 and S2 ps* states by the ab initio multiple cloning (AIMC) method . This method treats electrons with accurate electronic structure methods ‘‘on the fly’’, and nuclear dynamics with wavefunction propagation via basis set of Ehrenfest trajectory guided Gaussian wavepackets .

Safety and Hazards

Direcciones Futuras

Propiedades

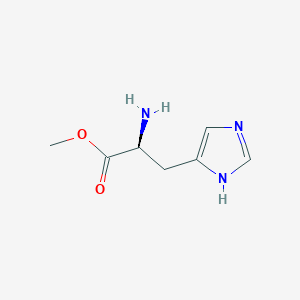

IUPAC Name |

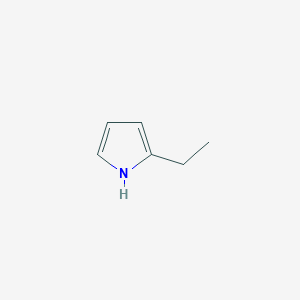

2-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165807 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1551-06-0 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary photochemical reaction observed in 2-ethylpyrrole upon UV excitation?

A1: Upon UV excitation to its S1 state (a πσ* state), 2-ethylpyrrole predominantly undergoes N-H bond fission. [, ] This process has been observed across a range of wavelengths (238-265 nm) with an H atom appearance lifetime of approximately 70 fs. []

Q2: How does the N-H bond fission time in 2-ethylpyrrole vary with excitation wavelength and what does this suggest about the mechanism?

A2: Studies have shown the N-H bond fission lifetime in 2-ethylpyrrole remains relatively constant across a range of excitation wavelengths (238-265 nm). [] This insensitivity to photon energy, along with a small kinetic isotope effect, indicates that tunneling is not a dominant factor in the N-H bond cleavage process. []

Q3: What computational methods have been employed to study the photodissociation dynamics of 2-ethylpyrrole?

A3: The ab initio multiple cloning (AIMC) method has been successfully used to simulate the ultrafast photodissociation dynamics of 2-ethylpyrrole on the S1 and S2 πσ* states. [] This method provides a fully quantum mechanical description of the process, treating electrons with accurate electronic structure methods and nuclear dynamics with wavefunction propagation via a basis set of Ehrenfest trajectory guided Gaussian wavepackets. []

Q4: What insights into the N-H dissociation mechanism of 2-ethylpyrrole were gained from AIMC simulations?

A4: AIMC simulations revealed that the experimentally observed dissociation time constant in 2-ethylpyrrole is actually comprised of two components. [] The first component (<50 fs) arises from molecules with sufficient energy in the N-H stretch coordinate to overcome the dissociation barrier almost immediately. [] The second, slower component comes from molecules that require exploration of the potential energy surface before finding a pathway around the barrier to dissociate. [] This two-component mechanism, masked in experiments due to laser pulse widths, highlights the power of computational methods like AIMC in elucidating detailed reaction dynamics. []

Q5: What is the fate of the radical co-fragment produced during the photodissociation of 2-ethylpyrrole?

A5: Following N-H bond fission in 2-ethylpyrrole, the 2-ethylpyrrolyl radical co-fragment is initially formed in the electronically excited D1(B1) state. [] This excited radical then decays to its ground state D0(A2) through a conical intersection with a time constant of 2.5 ps. []

Q6: How does the reactivity of 2-ethylpyrrole with singlet oxygen compare to other heterocyclic compounds?

A6: 2-Ethylpyrrole exhibits high reactivity with singlet oxygen, surpassing both 2-ethylfuran and 2-ethylthiophene. [] Within a series of substituted pyrroles, the reactivity order follows: 2-ethylpyrrole > 2-acetylpyrrole > 2-formylpyrrole. [] This reactivity pattern is attributed to the electron density at the C-1 and C-4 positions of the heterocyclic ring. []

Q7: What are the major products formed during the pyrolysis of 2-ethyl-5-methyl-1-pyrroline?

A7: Pyrolysis of 2-ethyl-5-methyl-1-pyrroline (1) yields several products, with the major ones being 2,5-dimethylpyrrole, 2-ethyl-5-methylpyrrole, and 2-ethylpyrrole. [] The proposed initial steps in these thermal reactions involve the loss of either a hydrogen atom or methyl radicals. []

Q8: Can 2-ethylpyrrole be used as a building block in organic synthesis?

A8: Yes, 2-ethylpyrrole serves as a starting material for the synthesis of various compounds. For instance, it can be employed in a direct synthesis route for 3-substituted inverted porphyrins. [] Additionally, it acts as a precursor in the preparation of 1,5-diphenyl and 1,5-diaryl-2-ethylpyrrole derivatives, which are being investigated for their potential as novel antimicrobial agents against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. []

Q9: What are the products identified from the thermal decomposition of plasma-polymerized pyrrole (PPPy)?

A9: Pyrolysis gas chromatography/mass spectrometry (GC/MS) analysis of PPPy revealed nitriles with less than four carbons and alkyl pyrroles as the main thermal decomposition products. [] Importantly, the detection of only monosubstituted alkyl pyrroles, such as 2-methylpyrrole and 2-ethylpyrrole, suggests that PPPy primarily consists of monosubstituted pyrrole rings. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.